Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its thiazole ring and cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-cyclohexylthiazol-2-amine with an appropriate carbonyl compound under acidic conditions. The resulting intermediate is then reacted with methyl benzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. Its structural similarity to natural substrates allows it to interact with various biological targets.
Medicine: In medicine, this compound has shown potential as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The cyclohexyl group enhances the compound's stability and bioavailability, contributing to its efficacy.
Comparison with Similar Compounds
Methyl 4-(((4-methylthiazol-2-yl)methyl)carbamoyl)benzoate: Similar structure but with a methyl group instead of cyclohexyl.
Methyl 4-(((4-phenylthiazol-2-yl)methyl)carbamoyl)benzoate: Contains a phenyl group instead of cyclohexyl.
Methyl 4-(((4-ethylthiazol-2-yl)methyl)carbamoyl)benzoate: Features an ethyl group in place of cyclohexyl.
Uniqueness: Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate stands out due to its cyclohexyl group, which provides enhanced stability and unique chemical properties compared to its analogs. This makes it particularly useful in applications requiring robust and durable compounds.
Properties
IUPAC Name |
methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)15-9-7-14(8-10-15)18(22)20-11-17-21-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJYGCAONPNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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